molecular formula C19H19N5O3 B7169541 N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide

Cat. No.: B7169541
M. Wt: 365.4 g/mol
InChI Key: QUTZUHMUDTUUNA-UHFFFAOYSA-N
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Description

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an amino group, an oxo group, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-24-17(22-23-19(24)13-6-3-2-4-7-13)11-18(26)21-14-8-5-9-15(10-14)27-12-16(20)25/h2-10H,11-12H2,1H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTZUHMUDTUUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the amino and oxo groups: These groups can be added through nucleophilic substitution reactions, often using amines and carbonyl compounds as reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It could bind to specific receptors, altering cellular signaling processes.

    DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-amino-2-oxoethoxy)phenyl]-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetamide: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.

    Indole derivatives: Compounds like indole-3-acetic acid and tryptophan also feature aromatic rings and nitrogen-containing functional groups, making them relevant for comparison.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in other similar compounds.

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